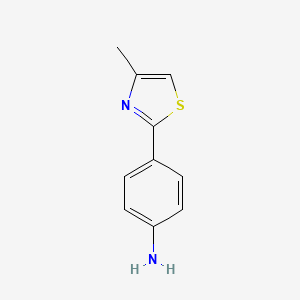
4-(4-Methyl-1,3-thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methyl-1,3-thiazol-2-yl)aniline, also known as 4-MTA, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of around 120°C and a boiling point of around 200°C. 4-MTA is a derivative of aniline, an aromatic amine, and is used in a variety of biochemical and physiological experiments.
科学的研究の応用
Cyclin-Dependent Kinase Inhibitors
4-(4-Methyl-1,3-thiazol-2-yl)aniline derivatives have been explored for their role in synthesizing cyclin-dependent kinase (CDK) inhibitors. These inhibitors are crucial for cancer therapy as they can halt the cell cycle, leading to the suppression of tumor growth. For instance, 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of CDK2, a protein involved in cell division. These compounds exhibit significant antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition, which are pivotal in the treatment of cancer (Wang et al., 2004).
Corrosion Inhibitors
Another application is in corrosion inhibition. Derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)aniline have been studied for their effectiveness in preventing corrosion of metals in acidic environments. For example, specific compounds have shown to be efficient corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions, highlighting their potential in protecting industrial machinery and infrastructure (Daoud et al., 2014).
Electroluminescent Materials
These compounds have also been investigated for their utility in creating electroluminescent materials. Tetradentate bis-cyclometalated platinum complexes, for instance, have been designed for use in organic light-emitting diodes (OLEDs). These materials offer a range of emission colors and high quantum efficiencies, making them suitable for display technologies (Vezzu et al., 2010).
Antimicrobial Agents
The synthesis of thiazole and its fused derivatives has been pursued for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant activity. This research opens avenues for developing new antimicrobial drugs that could be crucial in combating resistant strains of bacteria and fungi (Wardkhan et al., 2008).
特性
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODUPMKRVYQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
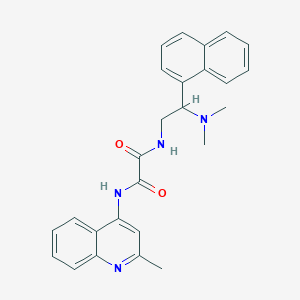
![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)
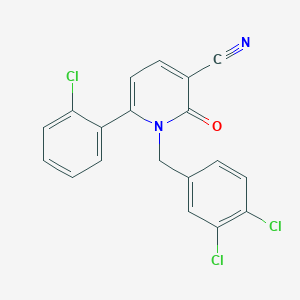
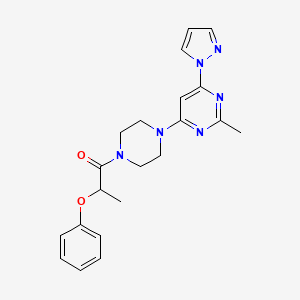
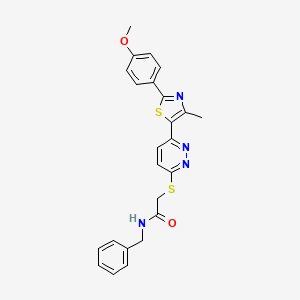
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976630.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)
![ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B2976632.png)
![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2976637.png)
![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)